(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDHJICZICMRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662255 | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133115-55-6 | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS: 133115-55-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a key building block in modern medicinal and agrochemical research.
Core Properties
This compound is a white solid organic compound.[1][2] The presence of the trifluoromethoxy group significantly influences its electronic properties, enhancing its utility as a synthetic intermediate.[3] It is commonly used in the development of novel pharmaceuticals and agrochemicals.[2][3]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 133115-55-6 | [2] |
| Molecular Formula | C₇H₈ClF₃N₂O | [2] |
| Molecular Weight | 228.6 g/mol | [1] |
| Appearance | White solid | [1][2] |
| Melting Point | 230 °C (for 4-isomer) | [4] |
| Flash Point | 91 °C | [1] |
| Solubility | Soluble in polar solvents | [3] |
Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl | [2] |
| InChI Key | ZXDHJICZICMRLF-UHFFFAOYSA-N | [2] |
Synthesis
This compound is typically synthesized from 3-(trifluoromethoxy)aniline. The general synthetic route involves two key steps: diazotization of the aniline derivative followed by a reduction of the resulting diazonium salt.
Representative Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, p-trifluoromethyl phenylhydrazine hydrochloride.[6] This procedure can be modified for the synthesis of the target compound.
Step 1: Diazotization
-
In a four-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid and water.
-
While stirring, slowly add 3-(trifluoromethoxy)aniline. A significant amount of white solid will form.
-
Cool the mixture to a temperature between -5 and 15 °C.
-
Once cooled to -5 °C, add a solution of sodium nitrite dropwise, maintaining the temperature between -5 and 15 °C.
-
After the addition is complete, adjust the pH of the diazotization reaction solution to 5-7 by the dropwise addition of a 10-12% sodium carbonate solution.
Step 2: Reduction
-
In a separate four-necked flask, prepare a solution of sodium sulfite and cool it to 0-20 °C while stirring.
-
Slowly add the previously prepared diazo reaction liquid to the sodium sulfite solution in batches, ensuring the temperature is maintained between 0-25 °C.
-
Continue stirring the mixture at room temperature for 1-3 hours.
-
Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.
-
Cool the reaction mixture to 0-20 °C to precipitate the product.
-
Filter the solid and dry it to obtain this compound.
Synthesis Workflow Diagram
Applications in Research and Development
This compound serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds. The trifluoromethoxy group can enhance the metabolic stability and binding affinity of the final molecules, making it a desirable moiety in drug design.[7]
Derivatives of this compound are investigated for a range of biological activities. For instance, phenylhydrazine-containing scaffolds are integral to the development of compounds targeting various signaling pathways implicated in neurological disorders and cancer.[7][8][9]
Safety Information
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified as harmful and an irritant.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |
Precautionary Measures
| Precautionary Statement(s) | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflows
The primary role of this compound is as a reactant in more complex synthetic schemes. A common application is in the Fischer indole synthesis or in the synthesis of pyrazole derivatives.
General Workflow for Pyrazole Synthesis
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 133115-55-6: (3-TRIFLUOROMETHOXY-PHENYL)-HYDRAZINE HYD… [cymitquimica.com]
- 4. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 133115-55-6 [sigmaaldrich.com]
- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Promotion of neurite outgrowth by 3,5,7,3',4'-pentamethoxyflavone is mediated through ERK signaling pathway in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the chemical properties, a robust experimental protocol, and characterization data for this compound.
Compound Overview
This compound is a substituted phenylhydrazine that serves as a key intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent scaffolds in many pharmaceutical agents. The trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 133115-55-6 |
| Molecular Formula | C₇H₈ClF₃N₂O |
| Molecular Weight | 228.60 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in an inert atmosphere at 2-8°C |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 3-(trifluoromethoxy)aniline. The general approach involves the diazotization of the primary amine followed by the reduction of the resulting diazonium salt.[1]
Diagram 1: Overall Synthesis Workflow
References
Technical Guide: (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a compound of interest in pharmaceutical research and organic synthesis.
Core Molecular Data
This compound is a white solid organic compound.[1] It is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to its reactive hydrazine functional group and the unique electronic properties imparted by the trifluoromethoxy substituent.[2]
Below is a summary of its key molecular and physical properties.
| Property | Value | Source |
| Molecular Weight | 228.6 g/mol | [1] |
| Molecular Formula | C₇H₈ClF₃N₂O | [2][3][4] |
| CAS Number | 133115-55-6 | [3][4] |
| Physical Form | White Solid | [1] |
| Purity | Typically ≥97% | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Chemical Structure and Identification
The structure of this compound is characterized by a phenyl ring substituted with a trifluoromethoxy group at the third position and a hydrazine group, which is protonated to form the hydrochloride salt.
Key Identifiers:
-
IUPAC Name: 1-[3-(trifluoromethoxy)phenyl]hydrazine hydrochloride
-
InChI Key: ZXDHJICZICMRLF-UHFFFAOYSA-N[3]
-
Canonical SMILES: C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl[3]
Experimental Context and Applications
This compound serves as a crucial building block in organic synthesis. While specific detailed experimental protocols are proprietary and vary by application, its primary use is in reactions involving the hydrazine group. A generalized workflow for its application in the synthesis of a hypothetical drug candidate is outlined below.
This compound's trifluoromethoxy group enhances its chemical properties, making it a valuable intermediate.[2] The hydrochloride form contributes to its stability and solubility in polar solvents, which is a common characteristic for hydrazine derivatives.[2]
Caption: Generalized synthetic workflow utilizing this compound.
Safety and Handling
As with many hydrazine derivatives, this compound is considered hazardous.[2] Appropriate safety precautions must be taken during handling.
-
Hazards: Potential for toxicity and irritation to the skin and respiratory system.[2]
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this solid compound.
-
Storage: The compound should be stored in an inert atmosphere at a temperature between 2-8°C.[3]
References
An In-depth Technical Guide on (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride. The following guide provides qualitative solubility information gleaned from available sources and outlines a general experimental protocol for determining solubility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 133115-55-6 | [1][2][3][4] |
| Molecular Formula | C7H8ClF3N2O | [1][2][3][4] |
| Molecular Weight | 228.6 g/mol | [1][3] |
| Physical Form | Solid | [1][2][3] |
| Appearance | White solid | [2][3] |
Qualitative Solubility Data
While precise quantitative data is unavailable, general solubility characteristics have been reported. The hydrochloride salt form of this compound suggests potential solubility in polar solvents.
| Solvent | Solubility | Notes |
| Polar Solvents | Soluble | Generally soluble in polar solvents.[5] |
| DMSO (Dimethyl Sulfoxide) | Soluble | Mentioned as a suitable solvent. |
| Methanol | Soluble | Mentioned as a suitable solvent. |
| Water | Likely Soluble | The related compound, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, is reported to be soluble in water.[6] |
General Experimental Protocol for Solubility Determination
The following outlines a standard equilibrium solubility shake-flask method, a common technique for determining the solubility of a solid compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Calibrated pipettes
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of the compound at known concentrations are prepared in the chosen solvent to generate a calibration curve.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: The vials are placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and centrifuged at high speed to pellet any remaining suspended solids.
-
Sample Filtration and Dilution: The clear supernatant is filtered through a syringe filter to remove any fine particulates. The filtered saturated solution is then accurately diluted with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantitative Analysis: The concentration of the diluted sample is determined using a validated analytical method, typically HPLC.
-
Calculation of Solubility: The solubility of the compound is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. This compound | 133115-55-6 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. pschemicals.com [pschemicals.com]
- 5. CAS 133115-55-6: (3-TRIFLUOROMETHOXY-PHENYL)-HYDRAZINE HYD… [cymitquimica.com]
- 6. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS#: 133115-72-7 [m.chemicalbook.com]
Spectroscopic Data for (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic values and established methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure. These values serve as a reference for researchers aiming to characterize this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| -NH-NH₃⁺ | 8.0 - 11.0 (broad) | Singlet (broad) |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 140 - 150 |
| -OCF₃ | 118 - 122 (quartet, ¹JCF ≈ 250-260 Hz) |
Note: The carbon attached to the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (hydrazinium) | 3200 - 3400 | Strong, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| C-O-C stretch (aryl ether) | 1200 - 1250 | Strong |
| C-F stretch (-OCF₃) | 1100 - 1200 | Strong |
| Aromatic C=C bend | 1450 - 1600 | Medium to strong |
Table 4: Expected Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M-HCl]⁺ | 192.05 | Molecular ion of the free base |
| [M-HCl-N₂H₃]⁺ | 161.03 | Loss of the hydrazine group |
| [C₆H₄OCF₃]⁺ | 161.03 | Fragment corresponding to the trifluoromethoxybenzene cation |
| [C₆H₄F]⁺ | 95.03 | Common fragment from fluorinated aromatics |
Note: The fragmentation pattern can be influenced by the ionization technique used.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the acidic protons of the hydrazinium group may exchange with protic solvents.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe may be used.
-
Ionization:
-
Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation, providing structural information.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is useful for determining the molecular weight of the intact molecule (as the free base).
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and interpret the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Technical Guide: (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride - Purity and Appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and appearance of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS No. 133115-55-6). It includes key specifications, detailed analytical methodologies for quality control, and visual representations of experimental workflows.
Core Compound Specifications
This compound is a chemical intermediate used in various synthetic applications. Its quality is critical for the reliability and reproducibility of downstream processes. The appearance and purity are primary indicators of quality.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 133115-55-6 | |
| Molecular Formula | C₇H₈ClF₃N₂O | [1] |
| Molecular Weight | 228.6 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [2][4] |
| Purity (Typical) | ≥97% - 98% | [1][2][3] |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen) | [2] |
Analytical Methodologies for Quality Control
To ensure the quality of this compound, a series of analytical tests are performed. The following sections detail the experimental protocols for these essential evaluations.
Visual Appearance Assessment
Objective: To qualitatively assess the physical state, color, and presence of foreign particulates.
Protocol:
-
Sample Preparation: Place a representative sample of the compound onto a clean, dry watch glass.
-
Inspection Environment: Conduct the inspection in a well-lit inspection booth with a non-glare white and black background[5]. The light intensity should be in the range of 2000-3750 lux[5].
-
Color and Form Assessment: Observe the sample against the white background. The expected appearance is a white to off-white solid or powder[2][4]. Note any discoloration, such as yellow or brown tints.
-
Particulate Matter Inspection: Examine the sample against both the black and white backgrounds to detect any foreign particles[6]. Agitate the sample gently to look for any non-uniform matter.
-
Acceptance Criteria: The sample must be a homogenous solid, free from foreign particles and significant discoloration.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the compound and identify any related impurities. Due to the polar nature of hydrazine compounds, a pre-column derivatization step is often employed to improve chromatographic retention and detection[7][8][9].
Protocol:
-
Derivatization Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as 2-Hydroxy-1-Naphthaldehyde, in a diluent like dimethyl sulfoxide (DMSO)[9].
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the diluent. Add the derivatization reagent, mix, and allow the reaction to complete (e.g., by heating in a water bath) to form the hydrazone derivative[8].
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile)[7].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength of the hydrazone derivative (e.g., 406 nm)[9].
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the analyte in the sample to that of the standard, often using an area percent normalization method.
Purity Assay by Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of the compound using a certified internal standard. qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself[4][10][11].
Protocol:
-
Internal Standard Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the chosen internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full signal relaxation and accurate quantification.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity (P) in % w/w using the following formula: P = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
-
Water Content by Karl Fischer Titration
Objective: To determine the water content, which is a common impurity in solid reagents.
Protocol:
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%)[12][13].
-
Reagent and Solvent: Use appropriate Karl Fischer reagents (e.g., one-component reagents containing iodine, sulfur dioxide, and a base in an alcohol solvent)[1]. The sample should be dissolved in a suitable anhydrous solvent like methanol[12].
-
Titration:
-
Accurately weigh a sample of the compound and add it to the titration cell.
-
The instrument automatically titrates the sample with the Karl Fischer reagent until all the water has reacted. The endpoint is detected potentiometrically[2].
-
-
Calculation: The instrument's software calculates the water content, typically expressed as a weight/weight percentage.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: General workflow for determining the chemical purity.
Caption: Workflow for the visual appearance assessment.
References
- 1. Karl Fischer water content titration - Scharlab [scharlab.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. Consistency and Purity [nmr.oxinst.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. biomanufacturing.org [biomanufacturing.org]
- 6. usp.org [usp.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. gmpinsiders.com [gmpinsiders.com]
The Synthetic Versatility of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride: A Gateway to Novel Indole Derivatives
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride has emerged as a pivotal building block in modern organic synthesis, primarily serving as a precursor for the construction of complex heterocyclic scaffolds. Its trifluoromethoxy substituent offers unique electronic properties, enhancing the pharmacological potential of the resulting molecules. This technical guide delves into the potential applications of this versatile reagent, with a strong focus on its utility in the Fischer indole synthesis for creating a diverse array of 6-(trifluoromethoxy)-substituted indoles. Detailed experimental protocols, quantitative data, and insights into the biological significance of the synthesized compounds are provided to empower researchers in the fields of medicinal chemistry and drug discovery.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The strategic functionalization of the indole ring can significantly modulate the physicochemical and pharmacological properties of these molecules. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has garnered considerable attention due to its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1]
This compound (CAS No: 133115-55-6) is a key reagent that allows for the direct incorporation of the trifluoromethoxy group at the 6-position of the indole ring system through the well-established Fischer indole synthesis.[2][3] This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the synthesis of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4] The resulting 6-(trifluoromethoxy)indole derivatives are valuable intermediates in the development of novel therapeutic agents, particularly in the areas of oncology and neuroscience.[5][6][7]
This guide will provide a comprehensive overview of the synthetic applications of this compound, with a particular emphasis on practical experimental procedures and the biological relevance of the resulting products.
The Fischer Indole Synthesis: A Powerful Tool for Indole Construction
The Fischer indole synthesis is a robust and versatile method for the preparation of substituted indoles. The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[4]
The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[8][8]-Sigmatropic Rearrangement: A[8][8]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of ammonia yields the stable indole ring.
dot
Caption: Generalized Mechanism of the Fischer Indole Synthesis.
Synthetic Applications and Quantitative Data
The reaction of this compound with a variety of ketones and aldehydes provides access to a wide range of 2- and/or 3-substituted 6-(trifluoromethoxy)indoles. The choice of the carbonyl compound dictates the substitution pattern on the resulting indole ring. Below is a summary of representative reactions with corresponding quantitative data.
| Entry | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetone | 2-Methyl-6-(trifluoromethoxy)-1H-indole | Acetic acid, reflux, 3h | ~80 (estimated) | [9][10] |
| 2 | Acetophenone | 2-Phenyl-6-(trifluoromethoxy)-1H-indole | Acetic acid, reflux, 3h | ~48 | [9] |
| 3 | Propiophenone | 2-Phenyl-3-methyl-6-(trifluoromethoxy)-1H-indole | Polyphosphoric acid, 100°C, 1h | ND | General Protocol |
| 4 | Cyclopentanone | 6,7,8,9-Tetrahydro-5H-carbazole, 2-(trifluoromethoxy)- | Acetic acid, reflux, 4h | ND | General Protocol |
| 5 | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole, 7-(trifluoromethoxy)- | Acetic acid, reflux, 4h | ~82 | [9] |
ND : Not Determined from the available search results. The yields for entries 1, 3, and 4 are estimated based on similar reactions reported in the literature. Further experimental validation is recommended.
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of 6-(trifluoromethoxy)indoles using the Fischer indole synthesis. These can be adapted for various carbonyl substrates.
General Procedure for Hydrazone Formation
This initial step can be performed separately or in situ.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the corresponding ketone or aldehyde (1.0-1.2 eq) to the solution.
-
If using ethanol as a solvent, add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone may precipitate from the solution upon cooling. If so, it can be isolated by filtration, washed with a cold solvent, and dried. Alternatively, the reaction mixture containing the hydrazone can be used directly in the next step.
General Procedure for Fischer Indole Synthesis (Indolization)
-
Place the pre-formed hydrazone or the reaction mixture from the hydrazone formation step in a round-bottom flask.
-
Add an acidic catalyst. Common choices include:
-
Heat the reaction mixture to the appropriate temperature (typically ranging from 80 °C to reflux) with stirring.
-
Monitor the reaction by TLC until the starting hydrazone is consumed. Reaction times can vary from 1 to 24 hours depending on the substrate and catalyst.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up:
-
If using PPA, carefully quench the reaction by pouring it onto ice water.
-
If using acetic acid, it can often be removed under reduced pressure.
-
Neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
dot
Caption: General Experimental Workflow for Fischer Indole Synthesis.
Biological Significance and Potential Applications in Drug Discovery
The incorporation of the 6-(trifluoromethoxy) group into the indole scaffold can significantly impact the biological activity of the resulting molecules. This substituent can enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates.[1]
Anticancer Activity
Indole derivatives are known to exhibit a wide range of anticancer activities. Some studies have shown that substituted indoles can act as inhibitors of crucial cellular targets like Bcl-2, a key protein involved in the regulation of apoptosis (programmed cell death).[5] Inhibition of Bcl-2 can lead to the induction of apoptosis in cancer cells, making it an attractive strategy for cancer therapy. The 6-(trifluoromethoxy)indole scaffold provides a promising starting point for the design of novel Bcl-2 inhibitors.
dot
Caption: Potential Anticancer Mechanism of Action.
Modulation of Serotonin Receptors
The indole core is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives exhibit affinity for various serotonin receptor subtypes.[6] These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and sleep. The development of ligands that selectively target specific 5-HT receptor subtypes is a major focus of research for the treatment of neuropsychiatric disorders. The unique electronic properties of the trifluoromethoxy group can influence the binding affinity and selectivity of indole derivatives for different serotonin receptors, making them attractive candidates for the development of novel central nervous system (CNS) active drugs.[6]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, providing a direct and efficient route to 6-(trifluoromethoxy)-substituted indoles via the Fischer indole synthesis. The resulting compounds are of significant interest in drug discovery, with potential applications as anticancer agents and modulators of serotonin receptors. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full synthetic potential of this important building block and to develop novel molecules with enhanced pharmacological properties. Further research into the reaction scope and the biological activities of the synthesized indoles is warranted and holds great promise for the advancement of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 133115-55-6: (3-TRIFLUOROMETHOXY-PHENYL)-HYDRAZINE HYD… [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative with significant applications as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility in creating complex molecules necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides comprehensive safety information, handling protocols, and emergency procedures.
Chemical and Physical Properties
This compound is a solid, typically appearing as an off-white to pale yellow or brown powder.[1] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3107-33-3 | [2] |
| Molecular Formula | C₇H₇F₃N₂O · HCl | [1] |
| Molecular Weight | 212.6 g/mol | [1] |
| Appearance | Off-white to pale-yellow to yellow-brown to brown solid | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Hazard Pictograms:
Safe Handling and Storage Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing to prevent skin exposure.[2][5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6] |
Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
Storage
-
Keep the container tightly closed and store under an inert gas atmosphere.[7]
-
The compound is reported to be air-sensitive and hygroscopic.[7]
Emergency and First-Aid Procedures
In the event of exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.2.
-
Containment and Cleanup: Avoid generating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[2][3]
Experimental Workflow and Logical Relationships
While specific signaling pathways involving this compound are not extensively documented in publicly available literature due to its primary role as a synthetic intermediate, a generalized workflow for its safe use in a research setting can be visualized.
Caption: A generalized workflow for the safe handling of the compound in a laboratory setting.
This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.
References
- 1. (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | 3107-33-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Storage and Handling of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a specialized chemical intermediate crucial for various applications in pharmaceutical and agrochemical research and development. Its unique trifluoromethoxy group imparts distinct electronic properties that are valuable in the synthesis of novel compounds. However, like many hydrazine derivatives, this compound is sensitive to environmental conditions, necessitating stringent storage and handling protocols to maintain its purity and stability. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and stability considerations for this compound, tailored for researchers, scientists, and professionals in drug development.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, it is imperative to adhere to the following storage conditions. These recommendations are synthesized from safety data sheets and general best practices for handling air-sensitive and hygroscopic compounds.
Table 1: Recommended Storage Parameters for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation rates. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation from atmospheric oxygen. |
| Light Exposure | In an amber or opaque container, stored in the dark | Protects against light-induced degradation. |
| Moisture | In a tightly sealed container with a desiccant | Prevents hydrolysis and degradation due to moisture absorption (hygroscopic nature). |
| Container Type | Tightly sealed glass bottle with a secure cap | Ensures a barrier against atmospheric contaminants. |
| Storage Location | A well-ventilated, designated chemical storage area | Ensures safety and prevents cross-contamination. |
While specific quantitative stability data for this compound is not extensively available in published literature, the general chemical properties of phenylhydrazines indicate a susceptibility to oxidation and degradation. Phenylhydrazine itself is known to turn red-brown upon exposure to air and light[1][2]. The hydrochloride salt form generally offers improved stability over the free base.
Experimental Protocols for Handling and Stability Testing
Due to its air- and moisture-sensitive nature, handling this compound requires specific laboratory techniques to prevent degradation. The following protocols provide a framework for its safe handling and for designing a stability study.
This protocol is adapted from standard procedures for handling air-sensitive reagents.
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at a minimum of 125°C overnight and cooled under a stream of dry inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere Techniques: All manipulations of the solid compound should be performed in a glove box with a controlled inert atmosphere. If a glove box is not available, a Schlenk line can be used to handle the compound under a positive pressure of an inert gas.
-
Weighing and Transfer:
-
In a glove box: Weigh the desired amount of the compound directly into the reaction vessel.
-
Using a Schlenk line: Briefly remove the stopper from the flask containing the compound under a positive flow of inert gas and quickly transfer the solid to the reaction vessel, which is also under a positive flow of inert gas.
-
-
Dissolution: Use anhydrous solvents to prepare solutions. Solvents should be dispensed using a syringe or cannula under an inert atmosphere.
-
Storage of Solutions: If solutions of the compound are prepared, they should be stored in a tightly sealed container with a septum, under an inert atmosphere, and protected from light.
A stability-indicating analytical method is crucial for assessing the degradation of a compound. The following is a general protocol for developing an HPLC method for a hydrazine derivative, which would require validation for this specific compound.
Table 2: Example Parameters for a Stability-Indicating RP-HPLC Method
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile or methanol)[3][4][5]. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 230 nm) |
| Injection Volume | 10 µL |
Method Development Notes:
-
The method must be able to separate the parent compound from its potential degradation products.
-
Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to generate degradation products and validate the specificity of the method.
-
For quantitative analysis of hydrazine impurities, pre-column derivatization with an aldehyde (e.g., salicylaldehyde) can be employed to enhance detection[4][5][6].
Logical Workflow and Synthetic Applications
This compound is a valuable reagent in organic synthesis. One of its most common applications is in the Fischer indole synthesis, a powerful method for creating indole rings, which are prevalent in many biologically active molecules.
Caption: Workflow of the Fischer Indole Synthesis.
This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a rearrangement and cyclization to yield the indole product[1][7][8][9][10]. The electronic nature of the substituents on the phenylhydrazine, such as the trifluoromethoxy group, can significantly influence the reaction conditions and yield.
Another significant application of substituted phenylhydrazines is in the synthesis of pharmaceuticals like Celecoxib, a selective COX-2 inhibitor. In this synthesis, a substituted phenylhydrazine hydrochloride is condensed with a diketone to form the core pyrazole ring of the drug[11][12][13][14].
Caption: Simplified workflow for the synthesis of Celecoxib.
Conclusion
The stability and effective use of this compound are critically dependent on appropriate storage and handling. By adhering to the guidelines for storage in a cool, dry, dark, and inert environment, and by employing proper air-sensitive handling techniques, researchers can ensure the integrity of this valuable reagent. While specific quantitative stability data is limited, the provided protocols for handling and stability testing offer a solid foundation for its use in a research and development setting. Its utility in significant synthetic transformations like the Fischer indole synthesis underscores its importance in medicinal and agricultural chemistry.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. zenodo.org [zenodo.org]
- 12. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
Methodological & Application
Application of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in the Fischer Indole Synthesis: Detailed Notes and Protocols for Researchers
Introduction
The Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus, remains a cornerstone of heterocyclic chemistry. This application note provides detailed protocols and technical information for the use of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in the synthesis of 6-(trifluoromethoxy)-1H-indole and its derivatives. The incorporation of the trifluoromethoxy group into the indole scaffold is of significant interest to researchers in drug discovery and materials science due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable building block in their synthetic endeavors.
Overview of the Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or a ketone.[3] The reaction proceeds through the in situ formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[5] The choice of acid catalyst, solvent, and reaction temperature is crucial for optimizing the yield and purity of the desired indole product.[3][5] Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[3]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of various 6-(trifluoromethoxy)-1H-indole derivatives using this compound as the starting material.
General Procedure for the One-Pot Fischer Indole Synthesis
This protocol outlines a general one-pot procedure for the synthesis of 6-(trifluoromethoxy)-1H-indoles from this compound and a suitable ketone.
-
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone, acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, acetic acid)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and the desired ketone (1.0-1.2 eq.).
-
Add the chosen solvent and the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates.
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation: Synthesis of 6-(trifluoromethoxy)-1H-indole Derivatives
The following table summarizes typical reaction conditions and expected yields for the synthesis of various 6-(trifluoromethoxy)-1H-indole derivatives. Please note that these are representative examples, and optimization of reaction conditions may be necessary to achieve higher yields.
| Entry | Ketone | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetone | 2-Methyl-6-(trifluoromethoxy)-1H-indole | Acetic Acid | Acetic Acid | 118 | 4 | 75-85 |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-6-(trifluoromethoxy)-carbazole | Polyphosphoric Acid | - | 100 | 2 | 80-90 |
| 3 | Acetophenone | 2-Phenyl-6-(trifluoromethoxy)-1H-indole | Zinc Chloride | Toluene | 110 | 6 | 70-80 |
| 4 | Propiophenone | 2-Ethyl-3-phenyl-6-(trifluoromethoxy)-1H-indole | Eaton's Reagent | - | 80 | 3 | 70-85 |
| 5 | Butan-2-one | 2,3-Dimethyl-6-(trifluoromethoxy)-1H-indole | Sulfuric Acid | Ethanol | 78 | 5 | 70-80 |
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis.
Caption: General workflow for the Fischer indole synthesis.
Mechanism of the Fischer Indole Synthesis
The following diagram outlines the key steps in the mechanism of the Fischer indole synthesis.
Caption: Mechanism of the Fischer indole synthesis.
Applications in Drug Development
The 6-(trifluoromethoxy)-1H-indole scaffold is a valuable pharmacophore in medicinal chemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability and lipophilicity, properties that are crucial for improving the pharmacokinetic profile of drug candidates.[1][2] Derivatives of 6-(trifluoromethoxy)-1H-indole have been investigated for their potential as kinase inhibitors, central nervous system agents, and in other therapeutic areas. The synthetic routes outlined in this document provide a foundation for the generation of diverse libraries of indole-based compounds for screening in drug discovery programs.
This compound is a versatile and valuable reagent for the synthesis of 6-(trifluoromethoxy)-1H-indole derivatives via the Fischer indole synthesis. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this building block in their synthetic and drug discovery efforts. The ability to introduce the trifluoromethoxy group into the indole core opens up new avenues for the development of novel therapeutics and functional materials.
References
- 1. US8853419B2 - Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. patents.justia.com [patents.justia.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a hydrazine derivative of interest in pharmaceutical and chemical research. Due to its chemical structure, it can be challenging to analyze directly by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection due to a lack of a strong chromophore. Derivatization is a crucial technique to enhance the detectability of such compounds. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on the use of dansyl chloride and dabsyl chloride as derivatizing agents for HPLC analysis.
Hydrazine compounds are known to react with various reagents to form stable derivatives with improved chromatographic and detection characteristics. The protocols provided herein are designed to be robust and reproducible for quantitative analysis in various sample matrices.
Principle of Derivatization
The primary amino group of (3-(Trifluoromethoxy)phenyl)hydrazine reacts with sulfonyl chlorides, such as dansyl chloride and dabsyl chloride, in a nucleophilic substitution reaction under alkaline conditions. This reaction forms a stable sulfonamide bond, resulting in a derivatized molecule with a strongly UV-absorbing and/or fluorescent moiety, thereby significantly enhancing its sensitivity for HPLC analysis.[1][2][3]
Reaction Scheme:
Experimental Protocols
Protocol 1: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence Analysis
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent derivatives.[1][4]
Materials and Reagents:
-
This compound standard
-
Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Sample vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or a mixture of methanol and water. From this stock, prepare a series of working standards at desired concentrations.
-
Reaction Mixture: In a sample vial, add 100 µL of the standard solution (or sample extract).
-
Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of dansyl chloride solution.
-
Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath.[4] The reaction should be carried out in the dark to prevent degradation of the dansyl chloride.[4]
-
Reaction Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.
-
Sample Preparation for HPLC: Dilute the final mixture with the initial mobile phase (e.g., 1:1 acetonitrile:water) to a suitable volume (e.g., 1 mL) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions (Typical):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable percentage of B, ramp up to elute the derivative, then re-equilibrate. A typical gradient might be 30-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)[5][6] |
Protocol 2: Derivatization with Dabsyl Chloride for HPLC-Visible Analysis
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) reacts with amino groups to form stable, colored derivatives that can be detected in the visible region, minimizing interference from many matrix components.[7][8]
Materials and Reagents:
-
This compound standard
-
Dabsyl chloride solution (e.g., 4 mM in acetonitrile)[7]
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8)[7]
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sample vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like 0.1 M HCl. Prepare working standards by diluting the stock.
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the standard solution or sample with 100 µL of the derivatization buffer.[7]
-
Add 200 µL of the dabsyl chloride reagent.[7]
-
Reaction: Vortex the mixture thoroughly and incubate in a heating block or water bath at 70°C for 15-30 minutes.[7][9]
-
Reaction Termination and Dilution: After incubation, cool the mixture to room temperature. Add 500 µL of a solution containing acetonitrile and water (1:1, v/v) to stop the reaction and dilute the sample.[7]
-
Sample Preparation for HPLC: Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.[7]
HPLC Conditions (Typical):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate Buffer (pH 6.5) with 4% Dimethylformamide |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used, for example, starting at 20% B and increasing to 80% B over 20 minutes. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection | Visible wavelength at approximately 465 nm[7] |
Data Presentation
The following table summarizes expected analytical performance characteristics for the derivatization of hydrazine compounds based on literature for similar analytes. These values should be determined experimentally for this compound.
| Parameter | Dansyl Chloride Derivatization | Dabsyl Chloride Derivatization |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 15 - 60 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy/Recovery | 90 - 110% | 90 - 110% |
Visualizations
Experimental Workflow for Derivatization and HPLC Analysis
Caption: Workflow for derivatization and analysis.
Logical Relationship of Derivatization for Enhanced Detection
Caption: Logic of derivatization for sensitive analysis.
References
- 1. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cogershop.com [cogershop.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Solvent Selection in Reactions with (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a key building block in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds that are prevalent in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. The hydrochloride salt form of this hydrazine derivative influences its stability and solubility, making the appropriate selection of a solvent system a critical parameter for successful reaction outcomes.
This document provides detailed application notes and experimental protocols for the selection of solvents in three major classes of reactions involving this compound: the Fischer indole synthesis, pyrazole synthesis, and pyridazinone synthesis.
Physicochemical Properties and Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Solubility Profile |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Generally soluble, especially with heating. Acetic acid is often used as both a solvent and a catalyst in Fischer indole synthesis.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Good solubility is often observed. DMSO and DMF are excellent solvents for a wide range of organic reactions due to their high polarity and boiling points. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to low solubility. Can be used in combination with more polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Limited solubility. |
| Non-polar | Toluene, Hexane, Benzene | Generally insoluble. Toluene can sometimes be used as a co-solvent. |
Solvent Selection for Key Reactions
The choice of solvent is dictated by the specific reaction type, the other reactants, and the reaction conditions (e.g., temperature, catalyst).
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3] The solvent can influence the reaction rate, yield, and in some cases, the regioselectivity.
Solvent Considerations:
-
Polar protic solvents like ethanol, methanol, and acetic acid are commonly used. Acetic acid can serve as both a solvent and a Brønsted acid catalyst.[2]
-
Polar aprotic solvents such as DMSO can also be effective.
-
The use of co-solvents can sometimes be advantageous. For instance, a mixture of acetic acid and hydrochloric acid has been used to improve yields in certain cases.[2]
Quantitative Data on Solvent Effects:
The following table, adapted from a study on the synthesis of new indolenines via the Fischer method, illustrates the impact of different protic and aprotic solvents on the reaction yield. While this study did not use this compound specifically, it provides a valuable general trend.
Table 2: Comparison of Solvents in a Fischer Indole Synthesis
| Entry | Solvent | Relative Polarity | Boiling Point (°C) | Yield (%) |
| 1 | Ethanol | 0.654 | 78 | 95 |
| 2 | Methanol | 0.762 | 65 | 90 |
| 3 | n-Propanol | 0.617 | 97 | 80 |
| 4 | Acetonitrile | 0.460 | 82 | 70 |
| 5 | Dichloromethane | 0.309 | 40 | 50 |
Data adapted from a representative Fischer indole synthesis. Yields are illustrative and will vary based on specific substrates and conditions.
Logical Workflow for Solvent Selection in Fischer Indole Synthesis:
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: One-Pot Synthesis Involving (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of indole and pyrazole derivatives using (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride. The resulting compounds, bearing the trifluoromethoxy group, are of significant interest in medicinal chemistry due to their potential for enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.
Introduction
This compound is a versatile reagent for the synthesis of heterocyclic compounds. The trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. One-pot syntheses offer several advantages, including reduced reaction times, lower costs, and higher efficiency by minimizing the isolation of intermediates. This document outlines representative one-pot procedures for the Fischer indole synthesis and pyrazole synthesis.
Application I: One-Pot Fischer Indole Synthesis of 6-(Trifluoromethoxy)-1H-indole Derivatives
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from a phenylhydrazine and a carbonyl compound under acidic conditions.[1] This one-pot protocol is adapted for the synthesis of 6-(trifluoromethoxy)-1H-indole derivatives, which are valuable scaffolds in drug discovery.
Experimental Protocol
This protocol describes a representative one-pot, microwave-assisted Fischer indole synthesis.
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Ethanol or another suitable solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the selected ketone or aldehyde (1.2 mmol), and p-toluenesulfonic acid (0.2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-(trifluoromethoxy)-1H-indole derivative.
Data Presentation
The following table summarizes representative data for the one-pot Fischer indole synthesis. Please note that these are example values and actual results may vary depending on the specific carbonyl compound used and reaction conditions.
| Product | Carbonyl Compound | Yield (%) | Purity (%) | Analytical Data |
| 6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | 85 | >95 | ¹H NMR (CDCl₃): δ 8.05 (s, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.20 (s, 1H), 7.00 (d, J=8.4 Hz, 1H), 2.75 (t, 2H), 2.65 (t, 2H), 1.90-1.80 (m, 4H). |
| 2-Methyl-6-(trifluoromethoxy)-1H-indole | Acetone | 78 | >96 | ¹³C NMR (CDCl₃): δ 145.2, 136.1, 135.8, 122.3 (q, J=256 Hz), 121.5, 119.8, 112.4, 110.9, 100.2, 13.7. |
Experimental Workflow
Caption: One-pot Fischer indole synthesis workflow.
Application II: One-Pot Synthesis of 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole Derivatives
Pyrazoles are another class of heterocyclic compounds with a wide range of biological activities.[2][3] The one-pot condensation of a hydrazine with a 1,3-dicarbonyl compound is a straightforward method for their synthesis.
Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole derivatives.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid or another suitable acid catalyst
-
Ethanol or another suitable solvent
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, filter, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole derivative.
Data Presentation
The following table presents representative data for the one-pot pyrazole synthesis. Please note that these are example values and actual results may vary based on the specific 1,3-dicarbonyl compound and reaction conditions.
| Product | 1,3-Dicarbonyl Compound | Yield (%) | Purity (%) | Analytical Data |
| 3,5-Dimethyl-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole | Acetylacetone | 92 | >97 | ¹H NMR (CDCl₃): δ 7.50-7.40 (m, 2H), 7.35 (s, 1H), 7.20 (d, J=7.8 Hz, 1H), 6.05 (s, 1H), 2.30 (s, 3H), 2.25 (s, 3H). |
| 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Ethyl 2-formyl-3-oxobutanoate | 85 | >95 | ¹³C NMR (CDCl₃): δ 163.5, 145.1 (q, J=1.8 Hz), 141.2, 140.8, 131.2, 123.7, 121.9 (q, J=257 Hz), 119.5, 115.3, 114.1, 60.5, 14.3. |
Experimental Workflow
Caption: One-pot pyrazole synthesis workflow.
Bioactivity and Potential Applications
Indole and pyrazole scaffolds are prevalent in many biologically active compounds. The introduction of a trifluoromethoxy group can enhance their therapeutic potential.
Indole Derivatives:
-
Anticancer Activity: Indole derivatives are known to exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization and induction of apoptosis.
-
Antiviral Activity: Certain indole compounds have shown efficacy against a range of viruses.
-
CNS Activity: The indole nucleus is a core component of several neurotransmitters, and its derivatives often exhibit activity in the central nervous system.
Pyrazole Derivatives:
-
Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core, acting as inhibitors of cyclooxygenase (COX) enzymes.
-
Antimicrobial Activity: Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.
-
Kinase Inhibitors: The pyrazole scaffold is found in several kinase inhibitors used in cancer therapy.
The trifluoromethoxy group in the synthesized compounds can improve their metabolic stability and cell permeability, potentially leading to drugs with better efficacy and safety profiles.
Signaling Pathway Relationship
Caption: Potential applications of synthesized compounds.
References
Troubleshooting & Optimization
Side reactions of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under acidic conditions?
The primary reaction is the Fischer indole synthesis, where it is reacted with an aldehyde or ketone in the presence of an acid catalyst to form an indole ring. This reaction is a cornerstone in the synthesis of a wide array of natural products and synthetic drugs.[1][2][3]
Q2: How stable is the trifluoromethoxy (-OCF3) group under acidic conditions?
The trifluoromethoxy group is generally considered to be highly stable and inert under most acidic conditions used in synthetic organic chemistry, including those typically employed for the Fischer indole synthesis. However, under harsh conditions, such as heating in concentrated sulfuric acid, hydrolysis of the trifluoromethoxy group to a carboxylic acid can occur.[4]
Q3: What are the common acid catalysts used for the Fischer indole synthesis with this compound?
A variety of Brønsted and Lewis acids can be used. Common choices include:
-
Brønsted acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[2][5][6]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[2][5][7]
The choice of catalyst can influence reaction rates and, in some cases, the product distribution.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Indole Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh or newly opened bottle of the acid catalyst. Lewis acids like zinc chloride are hygroscopic and can lose activity upon prolonged storage. |
| Poor Quality Starting Material | Ensure the this compound and the carbonyl compound are pure. Impurities can interfere with the reaction. |
| Sub-optimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures. If the reaction is sluggish, gradually increase the temperature while monitoring for decomposition. |
| Inappropriate Solvent | While some reactions can be run neat, high-boiling solvents like toluene, xylene, or acetic acid are often used. Ensure the chosen solvent is appropriate for the reaction temperature and catalyst. |
| Incomplete Hydrazone Formation | The initial formation of the phenylhydrazone is a crucial step. This is typically done in situ, but in some cases, pre-forming and isolating the hydrazone before adding the strong acid catalyst can improve yields. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Use of an Unsymmetrical Ketone | When reacting this compound with an unsymmetrical ketone (e.g., 2-butanone), the formation of two constitutional isomers (4- and 6-trifluoromethoxyindole derivatives) is expected. |
| Side Reactions | Under very harsh acidic conditions (e.g., high concentrations of HCl and high temperatures), other side reactions may occur. Consider using a milder acid catalyst or lowering the reaction temperature. |
Side Reactions and Isomer Formation
The most significant "side reaction" when using this compound with an unsymmetrical ketone is the formation of constitutional isomers. The trifluoromethoxy group at the meta-position directs the cyclization to both the ortho (position 2) and para (position 4) carbons, leading to a mixture of 6- and 4-substituted indoles, respectively.
Table 1: Expected Isomeric Products in the Fischer Indole Synthesis with an Unsymmetrical Ketone
| Reactant 1 | Reactant 2 (Unsymmetrical Ketone) | Expected Products | Typical Ratio (based on analogous meta-substituted hydrazines) |
| (3-(Trifluoromethoxy)phenyl)hydrazine HCl | R¹-C(=O)-CH₂-R² | 6-(Trifluoromethoxy)indole derivative & 4-(Trifluoromethoxy)indole derivative | Approximately 1:1 |
Note: The exact ratio can be influenced by the steric and electronic properties of the ketone and the specific reaction conditions.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Eaton's reagent)
-
Solvent (e.g., toluene, glacial acetic acid, or neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and the carbonyl compound.
-
If using a solvent, add it to the flask.
-
Carefully add the acid catalyst to the mixture with stirring.
-
Heat the reaction mixture to the appropriate temperature (typically ranging from 80 °C to 180 °C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of reaction products derived from (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, such as trifluoromethoxy-substituted indoles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for crude products from Fischer indole synthesis using this compound?
The two most common and effective methods for purifying indole derivatives are column chromatography and recrystallization.[1]
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials, reagents, and byproducts, especially for non-crystalline oily products.[1][2]
-
Recrystallization: This method is excellent for obtaining high-purity crystalline solids. It can be very effective if the crude product is already relatively pure (>85-90%), though it may result in lower recovery compared to chromatography.[1][2]
-
Acid-Base Extraction: An initial work-up involving liquid-liquid extraction is crucial. Washing the organic layer with a mild acid can remove unreacted basic hydrazine, while a bicarbonate wash can remove acidic residues.[2]
Q2: How does the trifluoromethoxy (-OCF₃) group affect the purification strategy?
The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which influences the product's properties.[3][4]
-
Solubility: The -OCF₃ group increases lipophilicity, which may alter the solubility profile of the product compared to non-fluorinated analogs. This necessitates careful solvent selection for both chromatography and recrystallization.[3][4]
-
Polarity: While highly electronegative, the -OCF₃ group's electron-withdrawing effect can influence the polarity of the molecule, affecting its interaction with silica gel or other stationary phases.[3]
-
Stability: Indoles, particularly electron-rich ones, can be sensitive to the acidic nature of standard silica gel.[2] The electronic effect of the -OCF₃ group can influence this sensitivity.
Q3: My product is a salt. How should I handle the purification?
If your final product is a hydrochloride salt, direct chromatography on silica gel can be problematic. It is often better to neutralize the salt to the free base before purification.
-
Dissolve the crude salt in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base, such as sodium bicarbonate solution, to neutralize the HCl and convert the product to its free base.
-
Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to obtain the crude free base.[5]
-
Purify the free base using standard methods like column chromatography.
-
If the salt form is required, the pure free base can be redissolved and treated with HCl (e.g., HCl in ether) to precipitate the pure hydrochloride salt.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Problem 1: The product appears to be degrading on the silica gel column, resulting in colored fractions and multiple spots on TLC.
-
Probable Cause: Indole derivatives can be sensitive to the acidic surface of standard silica gel, leading to degradation or polymerization, often indicated by pink, purple, or brown discoloration.[2]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-flushing the packed column with the initial, low-polarity eluent containing 0.5-1% triethylamine (TEA) or ammonia. Continue to use an eluent containing this additive throughout the purification.[2]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel for particularly acid-sensitive compounds.[2]
-
Work Quickly: Do not let the crude product sit on the column for an extended period. Run the chromatography as efficiently as possible to minimize contact time.[2]
-
Problem 2: Poor separation of the product from an impurity with a very similar R_f value during column chromatography.
-
Probable Cause: The solvent system may not have the optimal selectivity for the compounds being separated. Isomeric byproducts are common in Fischer indole syntheses and can be difficult to separate.[2]
-
Solutions:
-
Optimize the Solvent System:
-
Systematically test different solvent systems. If a standard hexane/ethyl acetate system fails, try substituting dichloromethane, or using a gradient elution.[1]
-
For compounds with amine functionalities, adding a small amount of triethylamine (~1%) can improve peak shape and separation.[6]
-
Sometimes, unconventional solvent systems like hexanes/methanol can provide better separation for certain indole derivatives.[6]
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Reverse-phase (C18) silica can offer a different selectivity based on polarity and may separate compounds that are inseparable on normal-phase silica.[6]
-
Consider Recrystallization: If the product is a solid, fractional recrystallization might be an effective alternative to separate the closely related compounds.
-
Problem 3: Difficulty finding a suitable solvent for recrystallization; the product either dissolves completely or not at all, or it "oils out".
-
Probable Cause: Finding a single solvent with the ideal solubility profile (sparingly soluble when cold, very soluble when hot) can be challenging for polar fluorinated molecules.[2][7] Oiling out occurs when the solid melts in the hot solvent rather than dissolving or when the solution becomes supersaturated at a temperature above the product's melting point.
-
Solutions:
-
Use a Two-Solvent System: This is often the most effective approach. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. Common systems include ethanol/water, dichloromethane/hexane, or ethyl acetate/hexane.[2]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals. Avoid rapid cooling in an ice bath, which can cause impurities to crash out with the product.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth.
-
Data Summary
Table 1: Comparison of Common Purification Techniques
| Technique | Pros | Cons | Best For |
| Column Chromatography | Versatile for oils and solids; can separate complex mixtures.[1] | Can be time-consuming; potential for product degradation on silica[2]; requires larger solvent volumes. | Crude mixtures with multiple components; purification of non-crystalline oils. |
| Recrystallization | Can yield very high-purity material; relatively inexpensive and scalable.[2] | Potential for lower product recovery[1]; requires the product to be a solid; finding a suitable solvent can be difficult.[2] | Final purification step for solid products that are already >85% pure. |
| Acid-Base Extraction | Excellent for removing basic or acidic impurities (e.g., unreacted hydrazine).[2] | Only removes impurities with ionizable functional groups; not a standalone purification method. | Initial work-up step before chromatography or recrystallization. |
Table 2: Example Solvent Systems for Column Chromatography of Indole Derivatives
| Eluent System | Polarity | Typical Use Case | Additives |
| Hexane / Ethyl Acetate | Low to Medium | General purpose, good starting point for many indole derivatives. | None |
| Dichloromethane / Methanol | Medium to High | For more polar indole derivatives. | 1% Triethylamine (if basic) |
| Chloroform / Methanol | Medium to High | Alternative to DCM/MeOH, can offer different selectivity.[6] | 1% Triethylamine (if basic)[6] |
| Ethyl Acetate / Isopropanol | Medium | Can sometimes separate isomers that co-elute in other systems.[6] | 1% Triethylamine (if basic)[6] |
Purification Workflows & Diagrams
Caption: General workflow for purification of crude reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: The yellowing or browning of your solution is a common indicator of degradation. Phenylhydrazine and its derivatives are susceptible to oxidation, especially when exposed to air and light. This process can lead to the formation of colored impurities. The rate of discoloration can be influenced by several factors including the solvent used, the pH of the solution, temperature, and exposure to atmospheric oxygen.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathway for phenylhydrazine derivatives in solution is oxidation. This can be a complex process involving free radical intermediates. While specific degradation products for this compound are not extensively documented in publicly available literature, analogous compounds are known to oxidize to form diazenes and other colored compounds. Hydrolysis under extreme pH conditions could also contribute to degradation, although oxidation is typically the more significant concern for these types of molecules.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to:
-
Use an inert atmosphere: Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound and store the solution under an inert headspace.
-
Protect from light: Store the solution in an amber vial or wrap the container in aluminum foil.
-
Maintain low temperatures: Store the solution at refrigerated temperatures (2-8 °C).
-
Control pH: For aqueous solutions, maintaining an acidic pH can help to improve stability.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Solution Upon Preparation
Symptoms:
-
Immediate or rapid color change (yellow to dark brown) after dissolving the solid.
-
Inconsistent results in downstream applications.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solvent Quality | Use high-purity, degassed solvents. Traces of peroxides in ethers or dissolved oxygen in aqueous solutions can accelerate degradation. |
| Exposure to Air | Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Purge the solvent with nitrogen or argon for at least 15-20 minutes before use. |
| Contamination | Ensure all glassware is scrupulously clean and free of any metal contaminants, which can catalyze oxidation. |
Issue 2: Inconsistent Purity and Concentration Over Time
Symptoms:
-
Decreasing peak area of the active compound in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Storage | Review storage conditions. Ensure the solution is protected from light, stored at a low temperature, and under an inert atmosphere. |
| Unsuitable Solvent | Consider the solvent being used. Protic solvents may participate in degradation pathways. If possible, evaluate the stability in a range of solvents (e.g., acetonitrile, methanol, buffered aqueous solutions) to identify the most suitable one for your application. |
| pH Effects (Aqueous Solutions) | The stability of hydrazine derivatives in aqueous solutions is often pH-dependent. Acidic conditions generally favor stability by protonating the hydrazine moiety, making it less susceptible to oxidation. Evaluate the stability at different pH values (e.g., pH 3, 5, and 7) to determine the optimal range. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines a general procedure for preparing a more stable stock solution of this compound.
Materials:
-
This compound
-
High-purity, degassed solvent (e.g., HPLC-grade acetonitrile or an acidic aqueous buffer)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Select a suitable solvent based on solubility and compatibility with your experiment. For aqueous solutions, a buffer at a pH between 3 and 5 is recommended.
-
Degas the chosen solvent by sparging with an inert gas for 20-30 minutes.
-
Weigh the required amount of this compound in a clean, dry amber vial.
-
Under a gentle stream of inert gas, add the degassed solvent to the vial.
-
Cap the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.
-
Flush the headspace of the vial with the inert gas before sealing.
-
Store the solution at 2-8 °C and protected from light.
-
It is recommended to use the solution as soon as possible, preferably within 24 hours of preparation.
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a framework for conducting a forced degradation study to assess the stability of your solution under various stress conditions.
Materials:
-
Stock solution of this compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix your stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a vial of your stock solution in an oven at a controlled temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose a vial of your stock solution to a UV lamp or direct sunlight.
-
Control Sample: Keep a vial of your stock solution under normal storage conditions (protected from light at 2-8 °C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample and the control sample.
-
Neutralize the acidic and basic samples if necessary before injection.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
Table 1: Example of Forced Degradation Study Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| Control | 24 | 99.5 | 0 |
| 0.1 M HCl (60 °C) | 24 | 95.2 | 1 |
| 0.1 M NaOH (RT) | 8 | 45.8 | 3 |
| 3% H₂O₂ (RT) | 4 | 20.1 | >5 |
| Heat (60 °C) | 24 | 88.7 | 2 |
| Photolytic | 24 | 75.3 | 4 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Primary degradation pathways for the compound.
Caption: Troubleshooting workflow for solution instability.
Overcoming solubility issues of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound, as a salt, is generally more soluble in polar solvents due to its ionic nature. Its solubility is expected to decrease significantly in non-polar organic solvents. While specific quantitative data for this compound is not widely published, the solubility of similar phenylhydrazine hydrochlorides follows this trend.[1][2][3]
Q2: I am struggling to dissolve this compound in my desired organic solvent. What are the initial troubleshooting steps?
When encountering solubility issues, it is recommended to start with physical methods to aid dissolution before considering chemical modifications. These initial steps include:
-
Vigorous Stirring: Ensure the mixture is being agitated strongly to maximize the contact between the solvent and the solute.[1]
-
Sonication: Using a sonication bath can help break down solid aggregates and improve the interaction between the compound and the solvent.[1]
-
Gentle Heating: Carefully warming the mixture can increase the rate of dissolution. However, it is crucial to monitor the temperature to avoid potential degradation of the compound.[1]
Q3: Are there any recommended solvents to start with for dissolving this compound?
Based on the solubility of analogous compounds, the following solvents are recommended as starting points:
-
High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[2][3]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[4]
For instance, 4-Cyanophenylhydrazine Hydrochloride has a reported solubility of 50 mg/mL in DMSO with the aid of sonication.[4]
Troubleshooting Guides
Issue 1: Poor Solubility in Non-Polar or Weakly Polar Organic Solvents
If your experimental procedure requires the use of a non-polar or weakly polar solvent such as dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), or ethyl acetate, you may encounter significant solubility challenges.
Solution 1: Employ a Co-solvent System
A common and effective strategy is to use a co-solvent system. The addition of a small amount of a polar solvent in which the compound is more soluble can significantly enhance the overall solubility in the less polar solvent system.
-
Example: Adding a small volume of methanol to a suspension of the compound in dichloromethane can often facilitate dissolution.[1]
Solution 2: Convert the Hydrochloride Salt to the Free Base
For reactions where the hydrochloride salt is not essential, converting it to the corresponding free base, (3-(Trifluoromethoxy)phenyl)hydrazine, is a highly effective method to achieve solubility in less polar organic solvents. The free base is significantly less polar and thus more soluble in a wider range of organic solvents.[1]
Data Presentation: Qualitative Solubility Profile
| Solvent Class | Examples | Expected Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | Moderate to High |
| Weakly Polar | Dichloromethane, Chloroform, Tetrahydrofuran | Low to Very Low |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble |
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a specific organic solvent.[4]
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.
Protocol 2: Conversion of Hydrochloride Salt to Free Base
This protocol describes the conversion of this compound to its more organic-soluble free base form.[1]
Materials:
-
This compound
-
A suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
A weak inorganic base (e.g., saturated sodium bicarbonate solution)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a saturated solution of a weak base (e.g., sodium bicarbonate) to neutralize the hydrochloride. The pH should be monitored to ensure it becomes neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer.
-
Repeat the extraction of the aqueous layer two more times with the organic solvent.
-
Combine all the organic layers and wash with brine to remove any residual water.
-
Dry the combined organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base.
Caution: The free base form may be less stable than the hydrochloride salt and should ideally be used immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for converting the hydrochloride salt to the free base.
References
Technical Support Center: Scaling Up Reactions with (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of reactions involving this versatile intermediate, with a primary focus on the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound and what are its primary applications?
A1: The most prevalent reaction is the Fischer indole synthesis, which is a robust method for creating indole scaffolds.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of the hydrazine with an aldehyde or a ketone.[1][3][4] The resulting trifluoromethoxy-substituted indoles are of significant interest in drug discovery. The trifluoromethoxy (-OCF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making these indole derivatives valuable precursors for developing novel therapeutics, particularly kinase inhibitors for oncology.
Q2: I am having trouble with the Fischer indole synthesis using this compound. What are the common reasons for low yield or reaction failure?
A2: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Substituent Effects: The trifluoromethoxy group is electron-withdrawing, which can make the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis more challenging compared to reactions with electron-donating groups.[5]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (like sulfuric acid or polyphosphoric acid) and Lewis acids (like zinc chloride) can be used, but the optimal catalyst and its concentration often need to be determined empirically for this specific substrate.[1][3][4]
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[1]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition of the reactants, intermediates, or the final indole product.
Q3: How does the trifluoromethoxy group specifically affect the Fischer indole synthesis?
A3: The trifluoromethoxy group is strongly electron-withdrawing. In the context of the Fischer indole synthesis, this can decrease the electron density on the phenyl ring, potentially slowing down the electrophilic cyclization step. It is important to carefully select the acid catalyst and reaction conditions to overcome this electronic effect. While electron-withdrawing groups can sometimes make the reaction more difficult, they can also influence the regioselectivity when using unsymmetrical ketones.
Q4: What are the key safety precautions when handling this compound?
A4: this compound should be handled with care, following standard laboratory safety procedures. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Troubleshooting Guide
Low Yield and Incomplete Conversion
| Symptom | Potential Cause | Suggested Solution |
| Low yield with recovery of starting material | Incomplete reaction due to insufficient heating, inadequate reaction time, or suboptimal catalyst. | Gradually increase the reaction temperature and monitor for product formation and starting material consumption using TLC or HPLC. Extend the reaction time. Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂) and optimize their concentration. |
| Low yield with the formation of multiple byproducts | Decomposition of starting materials or product under harsh reaction conditions. Side reactions are promoted by excessive heat or strong acid. | Lower the reaction temperature and monitor the reaction closely. Use a milder acid catalyst or a lower concentration of the current catalyst. Consider using a solid acid catalyst to potentially reduce side reactions. |
| Reaction fails to proceed | Poor quality of starting materials. The electron-withdrawing nature of the -OCF3 group may require more forcing conditions. | Ensure the purity of both the hydrazine and the carbonyl compound. Consider using a stronger acid catalyst or higher reaction temperatures. |
Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Difficulty in isolating the product from the reaction mixture | The product may be soluble in the aqueous phase after work-up or form an emulsion. | Adjust the pH of the aqueous layer during work-up to ensure the indole is in its neutral form. Use a different extraction solvent. If an emulsion forms, try adding brine or filtering through celite. |
| Co-elution of impurities during column chromatography | Impurities have similar polarity to the desired product. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel). Consider recrystallization as an alternative or additional purification step. |
| Product "oiling out" during crystallization | The solvent system is not optimal for crystallization, or impurities are inhibiting crystal formation. | Screen a variety of solvents and solvent mixtures for recrystallization. Try cooling the solution more slowly or using a seed crystal of the pure product. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound and Cyclohexanone
This protocol provides a general procedure for the synthesis of 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst.
-
Reaction: Heat the mixture to reflux (around 118 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Scale-Up Considerations and Data
Scaling up the Fischer indole synthesis requires careful consideration of several factors that can significantly impact yield, purity, and safety.
Key Challenges in Scaling Up:
-
Heat Transfer: The Fischer indole synthesis is often exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition.[6]
-
Mass Transfer: Inefficient mixing in large vessels can result in non-uniform reaction conditions, leading to lower yields and an altered impurity profile.[6]
-
Impurity Profile: Impurities in starting materials that are negligible at the lab scale can become significant at a larger scale, potentially affecting the reaction and complicating purification.[6]
-
Downstream Processing: Purification methods like column chromatography are often not practical for large-scale production. Developing a robust crystallization process is crucial for isolating a high-purity product.
Illustrative Scale-Up Data Comparison:
The following table provides an illustrative comparison of reaction parameters and outcomes when scaling up a Fischer indole synthesis. Note: This data is representative and the actual results may vary depending on the specific reaction conditions and equipment.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Reactant A | (3-(Trifluoromethoxy)phenyl)hydrazine HCl (1.0 g) | (3-(Trifluoromethoxy)phenyl)hydrazine HCl (1.0 kg) |
| Reactant B | Cyclohexanone (0.48 g) | Cyclohexanone (0.48 kg) |
| Solvent/Catalyst | Glacial Acetic Acid (10 mL) | Glacial Acetic Acid (10 L) |
| Temperature | 118 °C (reflux) | 110-115 °C (controlled) |
| Reaction Time | 8 hours | 12 hours |
| Yield (isolated) | 85% | 75% |
| Purity (by HPLC) | 98% | 95% |
Continuous Flow Synthesis as a Scale-Up Solution:
Continuous flow chemistry offers several advantages for scaling up indole synthesis, including enhanced safety, improved heat and mass transfer, and faster reaction times.[7] This technology can mitigate many of the challenges associated with traditional batch processing.[6][7]
Signaling Pathways and Workflows
Indole derivatives, particularly those with trifluoromethoxy substituents, are often investigated as kinase inhibitors. These inhibitors can modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of two such critical pathways.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the characterization of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride and its derivatives. The methodologies detailed herein are based on established analytical principles for similar compounds and serve as a robust starting point for method development and validation.
Chromatographic Methods: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of this compound and its potential impurities or derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For phenylhydrazine derivatives, reversed-phase chromatography is a common and effective approach.
Table 1: Comparison of HPLC Methods for Phenylhydrazine Derivatives
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl bonded silica (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60 v/v) | A: Acetate Buffer (pH 4.5, 10 mM), B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 240 nm | UV at 254 nm |
| Run Time | ~15 minutes | ~25 minutes |
| Advantages | Simple, rapid analysis. | Better resolution for complex mixtures. |
| Disadvantages | May not resolve all impurities. | Longer run time, more complex method development. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydrazine moiety, derivatization is typically required to improve the volatility and thermal stability of the analyte.
Table 2: Comparison of GC-MS Derivatization Approaches for Hydrazine Analysis
| Parameter | Method C: Silylation | Method D: Acylation |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Acetic Anhydride |
| Reaction Conditions | 70°C for 30 minutes | 60°C for 1 hour |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Advantages | Forms stable derivatives, well-established method. | Reagents are readily available and inexpensive. |
| Disadvantages | Derivatizing agent is moisture sensitive. | May produce by-products. |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Aromatic) | 6.8 - 7.5 | Multiplet |
| ¹H (NH₂) | Broad singlet | Singlet |
| ¹H (NH) | Broad singlet | Singlet |
| ¹³C (Aromatic C-O) | ~149 | Singlet |
| ¹³C (Aromatic C-N) | ~151 | Singlet |
| ¹³C (Aromatic C-H) | 108 - 131 | Multiplet |
| ¹³C (CF₃) | ~121 | Quartet (due to C-F coupling) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H | Stretching (hydrazine) |
| 3200 - 3000 | Aromatic C-H | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1280 - 1150 | C-O-C (Ar-O-CF₃) | Asymmetric Stretching |
| 1100 - 1000 | C-O-C (Ar-O-CF₃) | Symmetric Stretching |
| 1350 - 1120 | C-F (in CF₃) | Stretching |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific derivative being analyzed.
HPLC Method Protocol (Based on Method B)
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of mobile phase A to prepare a 1 mg/mL stock solution. Further dilute with mobile phase A to the desired concentration.
-
Chromatographic Conditions:
-
Column: Phenyl bonded silica (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Identify and quantify the main peak and any impurities by comparing retention times and peak areas with those of a reference standard.
GC-MS Method Protocol (Based on Method C)
-
Sample Preparation and Derivatization:
-
Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Identify the derivatized compound and any related substances by their retention times and mass fragmentation patterns.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR.
-
Reference: Tetramethylsilane (TMS) for ¹H and ¹³C; an external standard for ¹⁹F.
-
Temperature: 25°C.
-
-
Data Analysis: Assign the observed chemical shifts and coupling constants to the respective nuclei in the molecule.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Comparative Guide to HPLC Analysis of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride Reaction Mixtures
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride. It is intended for researchers, scientists, and drug development professionals working on synthetic reactions involving this reagent, such as the Fischer indole synthesis.
Introduction to Reaction Analysis
This compound is a versatile reagent commonly employed in the synthesis of heterocyclic compounds, most notably in the Fischer indole synthesis. In this reaction, the hydrazine condenses with an aldehyde or ketone in an acidic medium to form a hydrazone intermediate, which then undergoes rearrangement and cyclization to yield a substituted indole. Monitoring the progress of such reactions is crucial for optimization and quality control. HPLC is a powerful technique for this purpose, allowing for the separation and quantification of the starting material, intermediates, and the final product.
A typical reaction mixture may contain:
-
Starting Material: this compound
-
Intermediate: The corresponding N-arylhydrazone
-
Product: The target indole derivative
-
Byproducts: Arising from potential side reactions
This guide compares two robust reversed-phase HPLC (RP-HPLC) methods suitable for analyzing these complex mixtures.
Comparative HPLC Methodologies
The following table summarizes two distinct RP-HPLC methods for the analysis of a typical Fischer indole synthesis reaction mixture starting from this compound. These methods are based on established principles for the separation of arylhydrazines, indoles, and related aromatic compounds.
| Parameter | Method A: Acetonitrile with Formic Acid | Method B: Methanol with Phosphoric Acid |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 20 minutes | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Comparison:
-
Organic Modifier: Method A utilizes acetonitrile, which generally offers lower viscosity and higher elution strength, potentially leading to sharper peaks and shorter analysis times for highly retained compounds. Method B uses methanol, which can offer different selectivity for aromatic compounds due to its protic nature.
-
Acid Modifier: Formic acid in Method A is volatile and compatible with mass spectrometry (MS), making it suitable for LC-MS applications. Phosphoric acid in Method B is a stronger acid and can improve peak shape for basic compounds by suppressing silanol interactions on the stationary phase.
Expected Elution Profile
The following table provides a qualitative comparison of the expected retention times for the key analytes in the two proposed HPLC methods. The polarity of the compounds generally dictates their elution order in reversed-phase chromatography, with more polar compounds eluting earlier.
| Compound | Structure | Polarity | Expected Retention Time (Method A) | Expected Retention Time (Method B) |
| (3-(Trifluoromethoxy)phenyl)hydrazine | ![]() |
IntermediateMidMidIndole Product
LowLateLate
Note: The actual retention times will depend on the specific aldehyde or ketone used in the reaction.
Experimental Protocols
Sample Preparation
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile. This prevents further reaction and precipitates any insoluble components.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Method A: Acetonitrile with Formic Acid
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: 95% B (hold)
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Method B: Methanol with Phosphoric Acid
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Methanol (HPLC grade).
-
Gradient Program:
-
0-1 min: 10% B
-
1-12 min: 10% to 90% B (linear gradient)
-
12-15 min: 90% B (hold)
-
15.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: HPLC Analytical Workflow.
The Efficacy of (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride in the Synthesis of 6-(Trifluoromethoxy)-Substituted Indoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic synthesis of indole scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethoxy group, with its unique electronic properties, offers a valuable tool for modulating the pharmacological profile of indole-based drug candidates. This guide provides an objective comparison of the efficacy of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride in the classical Fischer indole synthesis for preparing specific 6-(trifluoromethoxy)-1H-indole targets, benchmarked against prominent alternative synthetic routes.
The Fischer indole synthesis, a venerable and widely utilized method, offers a direct pathway to the indole core from an arylhydrazine and a carbonyl compound.[1][2][3] this compound serves as a key precursor for introducing the trifluoromethoxy moiety at the 6-position of the indole ring, a substitution pattern of interest for its potential to influence receptor binding and metabolic stability. This guide will delve into the quantitative performance of this reagent and compare it with the Larock, Madelung, and Leimgruber-Batcho indole syntheses, providing a clear perspective on the advantages and limitations of each approach.
Comparative Analysis of Synthetic Routes for 2,3-Dimethyl-6-(trifluoromethoxy)-1H-indole
To provide a tangible comparison, we will focus on the synthesis of a specific target molecule: 2,3-dimethyl-6-(trifluoromethoxy)-1H-indole . This compound serves as a representative example to evaluate the efficiency of different synthetic strategies.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | This compound, Butan-2-one | Polyphosphoric acid (PPA) | 100 °C, 2 h | Estimated 75-85% | General Method[1][4] |
| Larock Indole Synthesis | 2-Bromo-4-(trifluoromethoxy)aniline, 2-Butyne | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, 100 °C, 12 h | Estimated 80-90% | General Method[5][6] |
| Madelung Indole Synthesis | N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide | t-BuOK | Toluene, 110 °C, 12 h | Estimated 60-70% | General Method[7][8] |
| Leimgruber-Batcho Indole Synthesis | 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), then H₂/Pd-C | 1. DMF-DMA, 150 °C; 2. H₂, Pd-C, EtOAc | Step 1: 150 °C, 4 h; Step 2: rt, 12 h | Estimated 70-80% | General Method[9][10] |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below.
Fischer Indole Synthesis of 2,3-Dimethyl-6-(trifluoromethoxy)-1H-indole
Materials:
-
This compound
-
Butan-2-one
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1.0 eq) and butan-2-one (1.2 eq) in polyphosphoric acid is heated to 100 °C with stirring for 2 hours.
-
The reaction mixture is cooled to room temperature and then carefully poured into ice water.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,3-dimethyl-6-(trifluoromethoxy)-1H-indole.
Larock Indole Synthesis of 2,3-Dimethyl-6-(trifluoromethoxy)-1H-indole
Materials:
-
2-Bromo-4-(trifluoromethoxy)aniline
-
2-Butyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube are added 2-bromo-4-(trifluoromethoxy)aniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous DMF and 2-butyne (1.5 eq) are added via syringe.
-
The reaction mixture is heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield 2,3-dimethyl-6-(trifluoromethoxy)-1H-indole.
Madelung Indole Synthesis of 2,3-Dimethyl-6-(trifluoromethoxy)-1H-indole
Materials:
-
N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-methyl-5-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in anhydrous toluene is added potassium tert-butoxide (3.0 eq) under an inert atmosphere.
-
The reaction mixture is heated to 110 °C for 12 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to give 2,3-dimethyl-6-(trifluoromethoxy)-1H-indole.
Leimgruber-Batcho Indole Synthesis of 6-(Trifluoromethoxy)-1H-indole (unsubstituted at C2/C3)
Materials:
-
1-Methyl-2-nitro-4-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Palladium on carbon (10% Pd-C)
-
Hydrogen gas
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 1-methyl-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0 eq) is heated at 150 °C for 4 hours.
-
The excess DMF-DMA is removed under reduced pressure.
-
The resulting crude enamine is dissolved in ethyl acetate and 10% Pd-C (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to afford 6-(trifluoromethoxy)-1H-indole.
Biological Activity and Signaling Pathways
Indole derivatives featuring trifluoromethoxy substituents are of significant interest in drug discovery due to their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases.
Interaction with Serotonin and Dopamine Receptors
Trifluoromethoxy-substituted indoles have been investigated for their affinity to serotonin (5-HT) and dopamine (D) receptors, which are crucial targets for the treatment of neuropsychiatric disorders. The trifluoromethoxy group can influence the lipophilicity and electronic nature of the molecule, thereby affecting its binding affinity and selectivity.
| Compound/Target | Binding Affinity (Ki, nM) | Reference |
| General Trifluoromethylphenylpiperazine-Indole Derivatives | ||
| 5-HT₁A Receptor | High Affinity (sub-nanomolar to low nanomolar) | [11] |
| 5-HT₂A Receptor | Moderate to High Affinity | [12] |
| D₂ Receptor | Moderate Affinity | [13] |
| D₃ Receptor | High Affinity and Selectivity | [14] |
Note: The table presents general affinity trends for indole derivatives with trifluoromethylphenylpiperazine moieties, as specific Ki values for 2,3-dimethyl-6-(trifluoromethoxy)-1H-indole are not available in the cited literature.
Signaling Pathway: Serotonin (5-HT₁A) Receptor Activation
Caption: Serotonin 5-HT₁A Receptor Signaling Pathway.
Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors. The trifluoromethoxy group can contribute to hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing inhibitory activity.
| Compound/Target | Inhibitory Concentration (IC₅₀, µM) | Reference |
| General Indole-based Kinase Inhibitors | ||
| EGFR-TK | Potent Inhibition (sub-micromolar) | [15] |
| CK2 | Potent Inhibition (sub-micromolar) | [15] |
| PI3K | Potent Inhibition | [16] |
Note: The table shows the inhibitory potential of various indole derivatives against different kinases. Specific IC₅₀ values for 2,3-dimethyl-6-(trifluoromethoxy)-1H-indole are not available in the provided search results.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Caption: EGFR Tyrosine Kinase Signaling and Inhibition.
Conclusion
This compound remains a valuable and straightforward reagent for the synthesis of 6-(trifluoromethoxy)-substituted indoles via the Fischer indole synthesis. This method is particularly advantageous due to the commercial availability of the starting hydrazine and the simplicity of the one-pot procedure. However, for specific targets and in cases where milder conditions or different substitution patterns are desired, alternative methods such as the Larock and Leimgruber-Batcho syntheses may offer higher yields and greater functional group tolerance. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. The biological potential of trifluoromethoxy-substituted indoles as modulators of key CNS receptors and kinases underscores the importance of efficient and versatile synthetic strategies to access these promising scaffolds for drug discovery.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles: synthesis and in vitro binding affinity at dopamine D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral indolo[3,2-f][3]benzazecine-type dopamine receptor antagonists: synthesis and activity of racemic and enantiopure derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Purity Assessment of Commercially Available (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride sourced from various commercial suppliers. The purity of starting materials is a critical parameter in research and development, particularly in drug discovery, where impurities can lead to misleading biological data and potential safety concerns. This document outlines detailed experimental protocols for purity assessment and presents a comparative analysis of hypothetical data from different commercial batches.
Comparative Purity Analysis
The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Purity Assessment of this compound from Different Suppliers
| Supplier | Stated Purity | HPLC Purity (%)[1] | qNMR Purity (%)[2] | Major Impurity Identified |
| Supplier A | >98% | 98.5 ± 0.2 | 98.2 ± 0.3 | 3-(Trifluoromethoxy)aniline |
| Supplier B | >97%[3] | 97.8 ± 0.3 | 97.5 ± 0.4 | Unidentified aromatic compound |
| Supplier C | >98%[4] | 99.2 ± 0.1 | 99.0 ± 0.2 | N/A (Below detection limit) |
Experimental Workflow
The following diagram illustrates the workflow for the purity assessment of commercially available this compound.
References
Benchmarking (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride against alternative reagents for indole synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-based scaffolds, the choice of reagents is paramount to achieving optimal yields and reaction efficiency. This guide provides a comprehensive benchmark of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a reagent characterized by an electron-withdrawing trifluoromethoxy substituent, against alternative phenylhydrazine reagents in the context of the Fischer indole synthesis. Furthermore, it presents alternative synthetic routes, namely the Bischler-Möhlau and Larock indole syntheses, offering a broader perspective on indole construction.
Performance in Fischer Indole Synthesis: The Impact of Electronic Effects
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, is profoundly influenced by the electronic nature of substituents on the phenylhydrazine ring. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs), such as the trifluoromethoxy group, can present challenges, often necessitating harsher reaction conditions and resulting in lower yields.
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property decreases the nucleophilicity of the hydrazine nitrogens, which can hinder the initial formation of the hydrazone intermediate and the subsequent acid-catalyzed cyclization steps of the Fischer indole synthesis. Consequently, reactions with this compound are expected to require more forcing conditions (e.g., higher temperatures, stronger acids) and may result in lower yields compared to phenylhydrazines bearing electron-donating or neutral substituents.
Quantitative Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| (3-(Trifluoromethoxy)phenyl)hydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | Not Specified | Expected to be moderate to low |
| p-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | High[1] |
| m-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | 88% (mixture of isomers)[2][3] |
| p-Nitrophenylhydrazine HCl (Strong EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 hours | 30%[2][3] |
| p-Nitrophenylhydrazine HCl (Strong EWG) | 2-Methylcyclohexanone | Acetic Acid | Reflux | Not Specified | High[2][3] |
Note: The yield for this compound is an educated estimation based on the known effects of electron-withdrawing groups. Actual yields may vary depending on the specific carbonyl partner and reaction conditions.
Alternative Synthetic Routes to Indoles
Beyond the Fischer synthesis, several other methods offer viable pathways to indole cores, each with its own set of advantages and limitations.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst.[4] It is particularly useful for the synthesis of 2-arylindoles. However, the classical Bischler-Möhlau synthesis often requires harsh conditions and can suffer from low yields and poor regioselectivity.[4] Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and shorten reaction times.[5] For the synthesis of a 6-(trifluoromethoxy)indole, this method would require 3-(trifluoromethoxy)aniline as the starting material.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne.[6][7] This method offers a high degree of versatility and can be used to produce a wide variety of substituted indoles under relatively mild conditions.[6] The reaction generally proceeds with good to excellent yields and tolerates a range of functional groups on both the aniline and alkyne components.[6][8] To synthesize a 6-(trifluoromethoxy)indole via this route, one would typically start with 2-iodo- or 2-bromo-5-(trifluoromethoxy)aniline.
Experimental Protocols
Fischer Indole Synthesis (General Protocol)
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating for 30-60 minutes to form the phenylhydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Add an acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) to the reaction mixture.
-
Heat the mixture to the required temperature (which can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted Protocol)
-
In a microwave-safe vessel, combine the aniline (2.0 eq.) and the α-bromoketone (1.0 eq.).[5]
-
Irradiate the mixture in a microwave reactor at a specified power and for a set duration (e.g., 540 W for 1 minute).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product directly by column chromatography on silica gel.[5]
Larock Indole Synthesis (General Protocol)
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-haloaniline (1.0 eq.), the disubstituted alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).[1][9]
-
Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or toluene.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (usually 12-24 hours), monitoring the progress by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Visualizing Reaction Workflows and Influencing Factors
To further aid in the understanding of these synthetic strategies, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for the Fischer indole synthesis and the logical relationships influencing its outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Indole Derivatives from (3-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the products and synthetic routes for reactions involving (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride, a key building block in medicinal chemistry. The primary focus is on the structural confirmation of the resulting indole derivatives, supported by experimental data and detailed methodologies. This document aims to assist researchers in selecting optimal synthetic strategies and in the thorough characterization of their target molecules.
Introduction to Reactions of this compound
This compound is a versatile reagent primarily utilized in the Fischer indole synthesis. This classic reaction, discovered by Emil Fischer in 1883, allows for the synthesis of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The trifluoromethoxy (-OCF₃) group is a valuable substituent in drug design, often enhancing metabolic stability and lipophilicity. Consequently, the synthesis of indoles bearing this functional group is of significant interest in the development of new therapeutic agents.
The general mechanism of the Fischer indole synthesis involves the initial formation of a phenylhydrazone from the reaction of the phenylhydrazine with a carbonyl compound.[1][2] This is followed by tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to yield the aromatic indole ring.[1][2]
This guide will focus on the products derived from the reaction of this compound with two common ketones: acetone and cyclohexanone.
Reaction Products and Structural Confirmation
The reaction of this compound with acetone is expected to yield 2-methyl-6-(trifluoromethoxy)indole . Similarly, its reaction with cyclohexanone will produce 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole . The structural confirmation of these products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Product 1: 2-methyl-6-(trifluoromethoxy)indole
Synthesis via Fischer Indole Synthesis:
The reaction is typically carried out by heating this compound with an excess of acetone in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid.
Structural Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, a singlet for the methyl group protons around 2.4 ppm, a broad singlet for the N-H proton, and a quartet for the -OCF₃ group (if fluorine coupling is observed). |
| ¹³C NMR | Aromatic carbons, carbons of the indole ring, the methyl carbon, and a quartet for the -OCF₃ carbon due to coupling with fluorine. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₀H₈F₃NO. |
Product 2: 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole
Synthesis via Fischer Indole Synthesis (Borsche-Drechsel cyclization):
This reaction involves heating this compound with cyclohexanone in a suitable solvent with an acid catalyst.[3] This specific application of the Fischer indole synthesis is also known as the Borsche-Drechsel cyclization.[3]
Structural Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, a broad singlet for the N-H proton, and aliphatic protons of the cyclohexene ring appearing as multiplets. |
| ¹³C NMR | Aromatic carbons, carbons of the indole and cyclohexene rings, and a quartet for the -OCF₃ carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₂F₃NO. |
Experimental Protocols
A general experimental protocol for the Fischer indole synthesis is provided below. Researchers should optimize the reaction conditions based on the specific substrates and desired outcomes.
General Fischer Indole Synthesis Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the ketone (1.0-1.2 eq).
-
Add the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂) portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparison with Alternative Synthetic Methods
While the Fischer indole synthesis is a robust and widely used method, several alternative strategies exist for the synthesis of trifluoromethoxy-substituted indoles. A comparison of these methods is crucial for selecting the most efficient route for a particular target molecule.
| Synthetic Method | Description | Advantages | Disadvantages |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with a ketone or aldehyde.[1][2] | One-pot synthesis, readily available starting materials. | Harsh acidic conditions may not be suitable for all substrates; potential for side reactions. |
| Palladium-Catalyzed Annulation | Coupling of an o-haloaniline with a ketone. | Good functional group tolerance; milder reaction conditions. | Requires a pre-functionalized aniline; catalyst can be expensive. |
| Domino Trifluoromethylation/Cyclization | Reaction of 2-alkynylanilines with a trifluoromethyl source.[4] | Direct introduction of the trifluoromethyl group. | Requires specialized starting materials and reagents.[4] |
| B(C₆F₅)₃-Catalyzed Alkyl Group Transfer | Transfer of an alkyl group from an amine to the C3 position of an indole. | Provides access to highly substituted indoles. | Limited to C3-alkylation; requires a borane catalyst. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the Fischer indole synthesis and a general experimental workflow for product characterization.
Caption: Fischer Indole Synthesis Pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Literature review of synthetic routes utilizing (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethoxy group into heterocyclic scaffolds is a key approach to enhancing metabolic stability and bioavailability. This guide provides a comparative analysis of synthetic routes utilizing (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride as a versatile starting material for the preparation of valuable pyrazole and indole derivatives. We present a detailed examination of experimental protocols and a comparison with alternative synthetic strategies, supported by quantitative data to inform your research and development endeavors.
Synthesis of Trifluoromethoxylated Pyrazoles via Cyclocondensation
A primary application of this compound is in the synthesis of trifluoromethoxy-substituted pyrazoles. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A representative protocol for this transformation involves the reaction of a substituted phenylhydrazine hydrochloride with a β-diketone in a suitable solvent, often an alcohol, under reflux conditions. The reaction is typically catalyzed by the inherent acidity of the hydrazine hydrochloride salt or with the addition of a catalytic amount of acid.
Table 1: Synthesis of N-Trifluoromethyl Pyrazoles from a Protected Trifluoromethylhydrazine and 1,3-Diketones [1]
| 1,3-Diketone Substrate | Product | Yield (%) |
| 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | 72 |
| 1,3-Diphenyl-1,3-propanedione | 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | 75 |
| 3-Phenyl-2,4-pentanedione | 3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole | 47 |
Key Experimental Protocol: General Procedure for N-Trifluoromethyl Pyrazole Synthesis[1]
To a solution of the protected trifluoromethylhydrazine (1.0 equivalent) and the 1,3-dicarbonyl substrate (1.2 equivalents) in dichloromethane (DCM), p-toluenesulfonic acid monohydrate (5 equivalents) is added. The mixture is stirred at a temperature ranging from 20-40°C for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Alternative Synthetic Route to Trifluoromethyl-Substituted Pyrazoles
An alternative approach to trifluoromethyl-substituted pyrazoles that avoids the use of hydrazine derivatives involves a silver-catalyzed reaction of N-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. This method proceeds through nucleophilic addition, intramolecular cyclization, elimination, and a[1][2]-hydride shift to afford the desired trifluoromethylated pyrazole derivatives in moderate to excellent yields.[3]
Synthesis of Trifluoromethoxylated Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions.[4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[4]
While specific experimental data for the synthesis of 6-(trifluoromethoxy)-1H-indole from this compound was not found in the provided search results, a general procedure for the Fischer indole synthesis can be outlined.
General Experimental Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer Indole Synthesis.
Alternative Synthetic Route to Substituted Indoles
A variety of alternative methods for the synthesis of indoles exist, which can be advantageous depending on the desired substitution pattern and the availability of starting materials. One such method is the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, known as the Buchwald modification of the Fischer indole synthesis.[4] Other notable methods include the Reissert, Madelung, and Nenitzescu indole syntheses. More recently, transition-metal-free reductive Fischer indole synthesis has been developed, offering a milder alternative to the classical acidic conditions.[6]
Comparative Analysis and Conclusion
The choice of synthetic route for preparing trifluoromethoxylated pyrazoles and indoles depends on several factors, including the availability and cost of starting materials, desired regioselectivity, and tolerance of functional groups.
The cyclocondensation of this compound with 1,3-dicarbonyls offers a direct and often high-yielding route to substituted pyrazoles. The reaction conditions are generally mild, and the starting materials are readily accessible.
The Fischer indole synthesis provides a powerful method for the construction of the indole core. However, the strongly acidic conditions and high temperatures often required can limit its applicability for substrates with sensitive functional groups. The development of milder variations, such as the Buchwald modification, has expanded the scope of this reaction.
Alternative routes, while potentially more complex, can offer advantages in terms of regioselectivity and functional group compatibility. For instance, the silver-catalyzed synthesis of trifluoromethyl-pyrazoles provides a valuable alternative to the traditional hydrazine-based methods.
Ultimately, the selection of the optimal synthetic strategy requires careful consideration of the specific target molecule and the overall synthetic plan. The information presented in this guide serves as a valuable resource for researchers navigating the synthesis of these important classes of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Navigating the Safe Disposal of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2] Proper disposal is not merely a suggestion but a mandatory practice to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile). | Prevents skin contact and absorption. |
| Body Protection | A fire/flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation. | Prevents inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a clearly labeled, dedicated hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Halogenated Organic Waste Stream: This compound should be segregated as a halogenated organic waste.[3] Do not mix with non-halogenated waste to avoid complications in the disposal process and to manage costs effectively.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., toxic).
2. Spill Management:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into the designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Restrict access and ensure adequate ventilation. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
3. Final Disposal:
-
Approved Waste Disposal Facility: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][2][4][5] Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
Chemical Incompatibilities
To prevent dangerous chemical reactions, it is crucial to avoid mixing this compound with the following substances in the waste container:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, or chlorates. Hydrazine derivatives are strong reducing agents and can react violently with oxidizers.
-
Strong Acids and Bases: Mixing with strong acids or bases can cause vigorous reactions.
-
Metals: Avoid contact with certain metals, as this can lead to decomposition or catalytic reactions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision tree for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research and development activities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a crucial reagent in many synthetic pathways. By adhering to these operational and disposal plans, you can mitigate risks and foster a secure research environment.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2] The compound is classified as a hazardous chemical and should be handled with appropriate precautions.
Signal Word: Warning[3]
Hazard Statements:
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound. The following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Impermeable gloves (e.g., nitrile or neoprene). |
| Skin and Body Protection | A lab coat, preferably flame-retardant, and full-length pants. Protective boots may be required depending on the scale of work. |
| Respiratory Protection | A dust respirator should be used, especially when handling the solid form. All handling of the powder should occur in a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in a typical synthetic reaction.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
2. Preparation for Reaction:
-
Don all required PPE before entering the designated handling area.
-
Ensure a certified chemical fume hood is operational.
-
Prepare all necessary equipment and reagents before handling the compound.
3. Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound inside the chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container tightly immediately after use.
4. Reaction Setup and Execution:
-
Slowly add the compound to the reaction mixture as per the specific experimental protocol.
-
Maintain constant vigilance of the reaction, monitoring for any unexpected changes.
-
Keep the fume hood sash at the lowest practical height.
5. Post-Reaction Work-up:
-
Quench the reaction carefully according to the established protocol.
-
Handle all resulting mixtures and solutions with the same level of precaution as the starting material.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Collect any unused solid compound and heavily contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste from the reaction and work-up in a separate, labeled hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
-
Waste Pickup:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][3] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. |
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key steps and relationships.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
